molecular formula C17H20 B14748202 Bis(3,4-dimethylphenyl)methane CAS No. 726-05-6

Bis(3,4-dimethylphenyl)methane

Cat. No.: B14748202
CAS No.: 726-05-6
M. Wt: 224.34 g/mol
InChI Key: TWNICQBDBDUTPA-UHFFFAOYSA-N
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Description

Bis(3,4-dimethylphenyl)methane is an organic compound with the molecular formula C17H18 It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3,4-dimethylphenyl)methane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3,4-dimethylbenzyl chloride in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dimethylphenyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bis(3,4-dimethylphenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Bis(3,4-dimethylphenyl)methanone.

    Reduction: Bis(3,4-dimethylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Bis(3,4-dimethylphenyl)methane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bis(3,4-dimethylphenyl)methane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways.

Comparison with Similar Compounds

Bis(3,4-dimethylphenyl)methane can be compared to other similar compounds, such as:

    Bis(4-methylphenyl)methane: Similar structure but with methyl groups at the 4-position.

    Bis(3,5-dimethylphenyl)methane: Methyl groups at the 3 and 5 positions.

    Bis(3,4-dimethoxyphenyl)methane: Methoxy groups instead of methyl groups.

Uniqueness

The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

726-05-6

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene

InChI

InChI=1S/C17H20/c1-12-5-7-16(9-14(12)3)11-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3

InChI Key

TWNICQBDBDUTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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